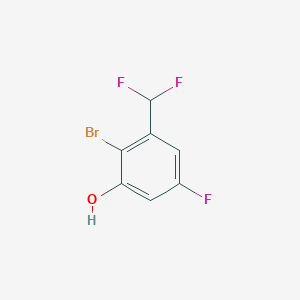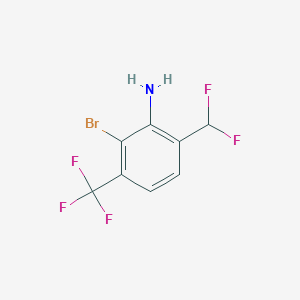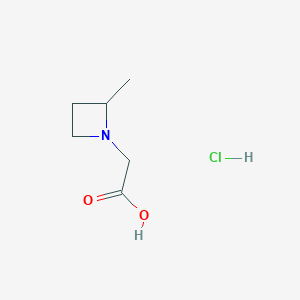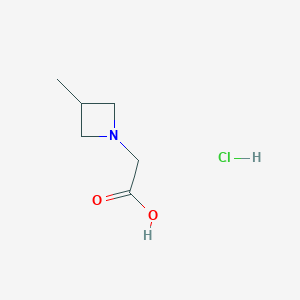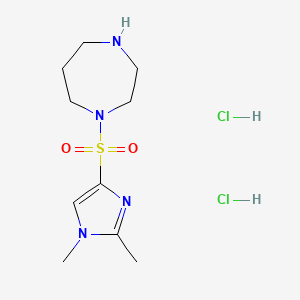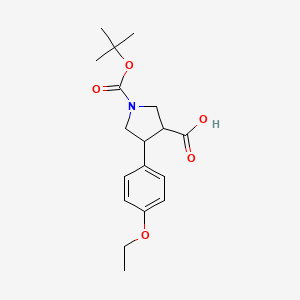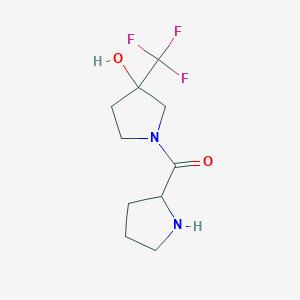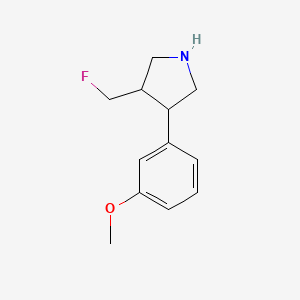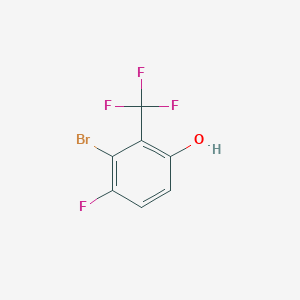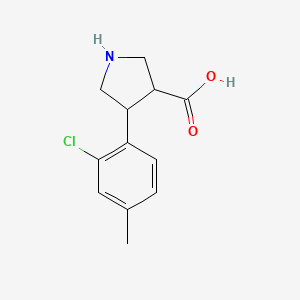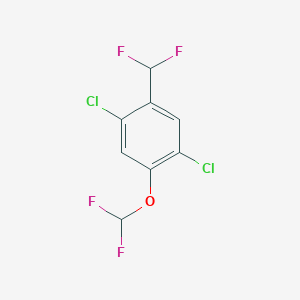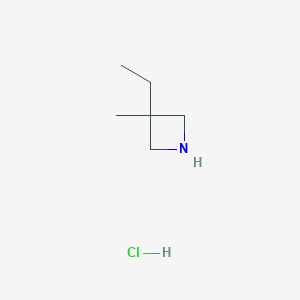
3-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
“3-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C10H18ClNO3. It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds .Aplicaciones Científicas De Investigación
Pharmacological Effects of Phenolic Compounds
Phenolic acids like Chlorogenic Acid (CGA) have garnered attention due to their diverse biological and pharmacological effects. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and more. It's found in natural sources like green coffee extracts and tea, playing roles in modulating lipid metabolism and glucose, offering potential therapeutic roles in managing conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review calls for further research to optimize its biological and pharmacological effects, suggesting its use as a natural food additive to replace synthetic antibiotics, potentially reducing medicinal costs (Naveed et al., 2018).
Antimicrobial and Antioxidant Properties
Chlorogenic acid also shows promising antimicrobial activity against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. Its antioxidant properties, particularly against lipid oxidation, and protective properties against degradation of other bioactive compounds in food, make it an excellent candidate for the formulation of dietary supplements and functional foods. This dual role highlights its potential in managing metabolic syndrome and as a beneficial food additive (Santana-Gálvez et al., 2017).
Environmental and Health Impacts of Halogenated Compounds
Research on halogen-induced airway hyperresponsiveness and lung injury explores the effects of chlorine and bromine, highlighting their potential public health threats. These halogens can cause significant health issues upon release into the atmosphere, leading to conditions like airway hyperresponsiveness (AHR). This review emphasizes the need for countermeasures against Cl2 and Br2 toxicity, suggesting high-molecular-weight hyaluronan (HMW-HA) as a potential remedy to restore AHR to near-normal levels of airway function (Lazrak et al., 2020).
Sorption of Herbicides to Soil and Environmental Fate
The review on the sorption of phenoxy herbicides like 2,4-D to soil, organic matter, and minerals provides insight into their environmental behavior. It suggests that soil organic matter and iron oxides are relevant sorbents for these herbicides, indicating a complex interaction with environmental components. The review covers aspects like occurrence, fate, and behavior in aquatic environments, helping understand the ecological impact of these compounds (Werner et al., 2012).
Synthetic Approaches and Structural Properties
Research on synthetic approaches and structural properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrates the interest in exploring new synthetic routes and understanding the structural basis for their pharmacological or chemical properties. Such studies offer insights into the conformation, reactivity, and potential applications of these compounds, contributing to the development of new materials or drugs (Issac & Tierney, 1996).
Propiedades
IUPAC Name |
3-chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO3/c1-3-15-9-7-12(6-8(9)14-2)10(13)4-5-11/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXSIQLZRHNYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



